molecular formula C8H13FN2O B2870983 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856022-43-9

5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2870983
CAS No.: 1856022-43-9
M. Wt: 172.203
InChI Key: CCNJSDWPFWSUJB-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: This step can be achieved through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Introduction of the 2-Fluoroethyl Group: The final step involves the substitution reaction where the pyrazole ring is treated with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or fluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation

Properties

IUPAC Name

5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNJSDWPFWSUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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